molecular formula C16H17NO4S B012398 Methyl N-P-toluenesulfonyl-L-2-phenylglycinate CAS No. 111047-54-2

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Cat. No. B012398
M. Wt: 319.4 g/mol
InChI Key: RUYIDMOVZKCDIJ-HNNXBMFYSA-N
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Description

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a chemical compound with the molecular formula C16H17NO4S . Its IUPAC name is methyl (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate .


Synthesis Analysis

The synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate involves the reduction of the C=N bond mediated by cobalt complexes . This process is facilitated by the electron-withdrawing substituents on the substrate. The catalytic hydrogenation of methyl N-p-toluenesulfonyl-1-imino-1-phenylacetate in the presence of quininium salt results in the corresponding N-tosyl amino ester in good yields .


Molecular Structure Analysis

The molecule consists of 39 atoms in total, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . The molecular structure can be represented by the SMILES notation: CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate include its molecular weight, which can be determined by the sum of the atomic weights of each constituent element . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .

Safety And Hazards

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is intended for R&D use only. It is not recommended for medicinal, household, or other uses . For more detailed safety and hazard information, it is advisable to refer to its Material Safety Data Sheet (MSDS).

Relevant Papers The most relevant paper retrieved is titled “Cobalt-mediated Reduction of C=N Bond. Synthesis of Methyl N-p-Toluenesulfonyl-1-phenylglycinate Catalyzed by Bis (dioximato)cobalt–Quinine Complexes” published in Chemistry Letters . The paper discusses the synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate and could provide more detailed information on the topics discussed above.

properties

IUPAC Name

methyl (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYIDMOVZKCDIJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427661
Record name Methyl (2S)-[(4-methylbenzene-1-sulfonyl)amino](phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

CAS RN

111047-54-2
Record name Methyl (αS)-α-[[(4-methylphenyl)sulfonyl]amino]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111047-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S)-[(4-methylbenzene-1-sulfonyl)amino](phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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